molecular formula C16H18FN3O5S2 B2536187 Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034250-11-6

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2536187
CAS No.: 2034250-11-6
M. Wt: 415.45
InChI Key: ONNMEOXCYWFVCZ-UHFFFAOYSA-N
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Description

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. As a sulfonylated thiophene derivative, it integrates diverse functional groups that afford it unique chemical and biological properties. This article delves into the synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate can be synthesized through multi-step organic synthesis. The general approach involves:

  • Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: : The pyrimidine derivative can be prepared via fluorination and ethylation reactions on pyrimidine.

  • Coupling with Pyrrolidine: : The 6-ethyl-5-fluoropyrimidin-4-ol is reacted with pyrrolidine to form 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.

  • Sulfonylation: : This intermediate undergoes sulfonylation with suitable reagents to introduce the sulfonyl group.

  • Thienyl Carboxylation: : Finally, the sulfonylated product is coupled with methyl thiophene-2-carboxylate.

Industrial Production Methods

Industrial production methods might involve optimized versions of the lab-scale synthesis, with steps integrated into continuous processes for higher yield and purity. Optimizations include the use of catalysts, solvent systems, and reaction conditions conducive to large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, such as:

  • Oxidation: : Leads to the formation of sulfone derivatives.

  • Reduction: : Can reduce the sulfonyl group to thiol.

  • Substitution: : Involves replacing substituents in the thiophene or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: : Lithium aluminium hydride, dithiothreitol.

  • Substitution Conditions: : Varies depending on the substituent but typically uses catalysts like palladium in coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiophenes and pyrimidines.

Scientific Research Applications

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate has applications across several scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis for the development of more complex molecules.

  • Biology: : Functions as a biochemical probe in studying enzyme activities and pathways.

  • Medicine: : Potential therapeutic agent due to its unique chemical properties and biological activity.

  • Industry: : Could be used in the production of specialized materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The sulfonyl and fluoropyrimidine groups are particularly significant in its binding affinity and specificity, influencing pathways such as oxidative stress response and cellular signaling.

Comparison with Similar Compounds

Compared to other sulfonylated thiophenes and pyrimidines, Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to its structural combination of a thiophene ring, a fluoropyrimidine moiety, and a sulfonyl group. Similar compounds include:

  • Sulfonylated Pyrimidines: : Often lack the thiophene ring, affecting their reactivity and application scope.

  • Thiophene Carboxylates: : Without the pyrimidine and sulfonyl groups, they may have different biological activities and less specificity in chemical reactions.

List of Similar Compounds

  • 5-(Methylsulfonyl)-2-thiophenecarboxylate

  • Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate

  • 3-Sulfonyl-2-thiophenecarboxylate derivatives

This combination of diverse functional groups in a single molecule offers a multifaceted approach to research and industrial applications, making this compound a compound of interest across various domains.

Properties

IUPAC Name

methyl 3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S2/c1-3-11-13(17)15(19-9-18-11)25-10-4-6-20(8-10)27(22,23)12-5-7-26-14(12)16(21)24-2/h5,7,9-10H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMEOXCYWFVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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